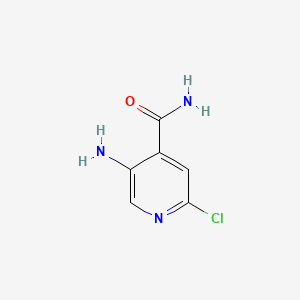

5-Amino-2-chloroisonicotinamide

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-amino-2-chloropyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O/c7-5-1-3(6(9)11)4(8)2-10-5/h1-2H,8H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQOQWLJAPSRTMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preclinical Research Paradigms for 5 Amino 2 Chloroisonicotinamide Derivatives

In Vitro Pharmacological Profiling in Relevant Biological Systems

In vitro pharmacological profiling represents the initial step in characterizing the biological effects of 5-Amino-2-chloroisonicotinamide derivatives. These studies, conducted outside of a living organism, provide essential preliminary data on a compound's efficacy, potency, and mechanism of action at the cellular and molecular level.

Cell-based assays are fundamental tools for gauging the biological activity of this compound derivatives in a controlled, physiological context. plos.org These assays involve exposing cultured cells to the compounds to measure a biological response, which can indicate potential therapeutic effects. plos.org For instance, in cancer research, derivatives may be screened against various cancer cell lines to determine their ability to inhibit cell proliferation or induce cell death (apoptosis).

The potency of a compound is a key parameter determined from these assays, often quantified as the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀). plos.org These values represent the concentration of a derivative required to inhibit or activate a specific cellular process by 50%, respectively, providing a standardized measure for comparing the potency of different compounds. plos.org A variety of assay types are used, including those that measure cell viability (e.g., MTT assay), cytotoxicity, and the activation of specific cellular pathways. plos.orgsolvias.com Altering assay conditions, such as the cell type used, time of exposure, and virus input (in antiviral assays), can impact the apparent potency of a drug. plos.org

Table 1: Representative Data from Cell-Based Assays of Isonicotinamide (B137802) Derivatives

| Derivative ID | Cell Line | Assay Type | Endpoint | Potency (IC₅₀/EC₅₀) |

|---|---|---|---|---|

| NC 7 | S. aureus | Antimicrobial Activity | MIC₅₀ | 0.008 mM researchgate.net |

| ND2 | E. faecalis | Antimicrobial Activity | MIC₅₀ | 32 µM researchgate.net |

| 15 | Human Cancer Lines | Antiproliferative Activity | IC₅₀ | 0.2 - 0.4 nM nih.gov |

| 3e | Eel Acetylcholinesterase | Enzyme Inhibition | IC₅₀ | 67 nM nih.gov |

| 3e | Equine Butyrylcholinesterase | Enzyme Inhibition | IC₅₀ | 153 nM nih.gov |

This table presents illustrative data from studies on various isonicotinamide and related derivatives to demonstrate the type of information generated in preclinical research. Values are reported from the cited sources.

To pinpoint the specific molecular targets of this compound derivatives, researchers utilize enzyme inhibition assays. These biochemical assays directly measure the interaction between a compound and a purified enzyme, which is often a key player in a disease process. nih.gov For example, derivatives of the related 5-amino-nicotinic acid have been evaluated for their ability to inhibit enzymes like α-amylase and α-glucosidase, which are relevant to diabetes. d-nb.info

These assays are critical for understanding a compound's mechanism of action and for establishing a structure-activity relationship (SAR), which links the chemical structure of a series of compounds to their biological activity. nih.gov The results, typically reported as an IC₅₀ value, quantify how effectively a compound blocks an enzyme's activity. nih.gov This information is invaluable for medicinal chemists to guide the optimization of lead compounds to improve their potency and selectivity for the intended target. nih.govd-nb.info

In Vivo Efficacy Studies in Disease Models

Following promising in vitro results, select this compound derivatives advance to in vivo testing in animal models of human diseases. frontiersin.org These studies are indispensable for evaluating whether the cellular and molecular activity observed in vitro translates into a meaningful therapeutic effect in a complex, whole-organism system.

In vivo efficacy studies are designed to assess the therapeutic potential of a compound in a living animal. frontiersin.org The choice of animal model is paramount and is selected to mimic the pathophysiology of the human disease being studied. For example, in agricultural research, derivatives of 2-chloroisonicotinamide (B10422) have been tested for their ability to protect rice plants against rice blast disease, demonstrating long-lasting antifungal activity in vivo. nih.govfrontiersin.org In cancer research, human tumor cells may be implanted in immunodeficient mice (xenograft models) to evaluate a compound's ability to inhibit tumor growth. osti.gov

Therapeutic outcomes are measured through various endpoints, such as reduction in tumor volume, alleviation of disease symptoms, or improved survival rates. nih.gov These studies provide critical evidence of a compound's potential effectiveness in a physiological setting.

Pharmacodynamic (PD) biomarkers are measurable indicators that provide evidence of a drug's biological effect on its target in a living organism. nih.gov The identification and use of these biomarkers are essential components of in vivo studies. nih.gov They serve to confirm that the drug is engaging its target and exerting the expected pharmacological action, and they can help establish a relationship between the dose administered and the magnitude of the biological response. nih.govacs.org

For example, if a this compound derivative is designed to inhibit a specific kinase, a PD biomarker might be the level of phosphorylation of that kinase's substrate in tissue or blood samples taken from the treated animal. osti.gov Monitoring such biomarkers can provide crucial insights into the drug's activity in the body and help guide dose selection for future clinical trials. nih.gov

Toxicological Assessment and Safety Pharmacology Research

Alongside efficacy studies, a rigorous evaluation of the safety profile of this compound derivatives is conducted. This involves a combination of toxicological studies and specialized safety pharmacology research to identify potential risks before human exposure. frontiersin.orgnih.gov

Toxicology studies aim to characterize the adverse effects of a compound. These studies are typically conducted in at least two animal species and involve administering a range of doses, including those much higher than the anticipated therapeutic dose. Researchers monitor for a wide array of potential toxicities, including changes in weight, blood chemistry, and organ pathology. nih.gov

Safety pharmacology studies are specifically designed to investigate the potential adverse effects of a drug on vital physiological functions. criver.com Regulatory guidelines mandate a core battery of tests that assess the effects on the central nervous, cardiovascular, and respiratory systems to identify any undesirable pharmacodynamic properties that could pose a risk to human safety. criver.comnih.gov These assessments are critical for establishing a preliminary safety profile and for determining a safe starting dose for first-in-human clinical trials. nih.gov

Genotoxicity Studies and Impurity Profiling

Genotoxicity studies are crucial for identifying substances that can cause genetic damage. For amino-chloro-pyridine derivatives, which are structurally related to this compound, a range of genotoxicity and impurity profiling studies have been conducted.

Genotoxicity:

While specific genotoxicity data for this compound is not extensively available in the provided results, related compounds offer some insights. For instance, 5-amino-6-chloro-o-cresol, another aromatic amine, required genotoxicity studies, including one in a mammalian system, to support its safety assessment. cir-safety.org Similarly, for certain nitrosamines derived from amines used in CO2 capture, in vitro genotoxicity studies like the Ames test and comet assay have been performed. fhi.no For example, two in vitro genotoxicity studies on DPZ-NO both showed positive results when metabolic activation was present. fhi.no In a study of new cinnamoyl-amino acid conjugates, the comet assay was used to determine if cell death occurred via DNA damage, with results indicating that it did. nih.gov

A study on new quaternary ammonium (B1175870) camphor (B46023) derivatives found that several compounds exhibited neither toxic nor mutagenic effects on bacterial indicator cells. nih.gov However, some derivatives were highly toxic, showing a correlation between increased toxicity and the length of aliphatic spacers. nih.gov

Impurity Profiling:

The impurity profile of amino acid-like compounds is highly dependent on the manufacturing process, which can include chemical synthesis, fermentation, or protein hydrolysis. researchgate.net Each method can introduce different process-related impurities. researchgate.net For active pharmaceutical ingredients (APIs) that lack a chromophore, detecting impurities can be challenging and may require methods like corona charged aerosol detection (CAD) in conjunction with liquid chromatography. researchgate.net

For instance, a high-performance liquid chromatography with a UV (HPLC-UV) detection system was developed to detect the genotoxic impurity (GTI) 5-amino-2-chloropyridine (B41692) in the active pharmaceutical ingredient tenoxicam (B611289). nih.gov This method proved to be accurate and sensitive, with a limit of detection of 0.015 μg mL-1. nih.gov The analysis of amino acid impurities often involves techniques like cation-exchange chromatography with post-column derivatization or reverse-phase HPLC with various columns and detection methods. researchgate.netnih.gov

Table 1: Analytical Methods for Impurity Detection in Amino Acid-Related Compounds

| Analytical Technique | Application | Reference |

| HPLC-UV | Detection of 5-amino-2-chloropyridine (GTI) in tenoxicam (API) | nih.gov |

| Mixed-Mode LC-CAD | Impurity profiling of APIs lacking a suitable chromophore | researchgate.net |

| Cation-Exchange Chromatography | Quantification of amino acid impurities | researchgate.net |

| Capillary Electrophoresis | Separation of hydrophilic compounds and amino acid impurities | nih.gov |

Target Organ Toxicity Identification

Identifying potential target organs for toxicity is a critical step in preclinical evaluation. For compounds structurally related to this compound, such as other chlorinated pyridines and aromatic amines, data suggests that the respiratory system, skin, and eyes are potential target organs.

Based on GHS classification, 3-amino-2-chloroisonicotinamide (B1272029) is harmful if swallowed and causes skin and serious eye irritation. echemi.com It may also cause respiratory irritation. echemi.comsigmaaldrich.com Similarly, 5-Amino-2-pyridinecarbonitrile, another pyridine (B92270) derivative, is classified as causing skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) to the respiratory system. sigmaaldrich.com

In a study involving subchronic oral exposure of rats to soil extracts containing complex mixtures of contaminants, several target organs were identified. nih.gov All tested extracts led to inflammation, as indicated by increased plasma α-2 macroglobulin and lymphocytic proliferation in the spleen. nih.gov Additionally, acute tubular necrosis was observed in the kidneys of rats exposed to all extracts. nih.gov One extract also caused a reduction in plasma cholinesterase activity, while another led to a prolonged QTc interval in electrocardiography and increased brain lipid peroxidation, suggesting potential effects on the nervous and cardiovascular systems. nih.gov

Table 2: Potential Target Organ Toxicity for Amino-Chloro-Pyridine Derivatives

| Compound/Mixture | Potential Target Organs | Observed Effects | Reference |

| 3-Amino-2-chloroisonicotinamide | Skin, Eyes, Respiratory System | Irritation | echemi.com |

| 5-Amino-2-pyridinecarbonitrile | Skin, Eyes, Respiratory System | Irritation | sigmaaldrich.com |

| Soil Extract A | Blood, Spleen, Kidneys, Plasma | Increased neutrophils and lymphocytes, inflammation, acute tubular necrosis, reduced cholinesterase activity | nih.gov |

| Soil Extract B | Spleen, Kidneys | Inflammation, acute tubular necrosis | nih.gov |

| Soil Extract C | Spleen, Kidneys, Heart, Brain | Inflammation, acute tubular necrosis, prolonged QTc interval, increased lipid peroxidation | nih.gov |

Mutagenicity Profiling

Mutagenicity profiling assesses the potential of a chemical to induce genetic mutations. While direct mutagenicity data for this compound is limited in the provided search results, information on related structures provides some context.

For many amine derivatives, mutagenicity is a key consideration. For example, some nitrosamines have been shown to be mutagenic. fhi.no The mutagenic potential of nitramines is generally considered to be less potent than their corresponding nitrosamines. fhi.no

In the safety assessment of 5-amino-6-chloro-o-cresol, genotoxicity studies, which are closely related to mutagenicity, were required. cir-safety.org This highlights the regulatory expectation for such data for this class of compounds. Similarly, studies on new quaternary ammonium camphor derivatives included evaluations of their mutagenic effects on bacterial indicator cells. nih.gov While some of the tested camphor derivatives showed no mutagenic effects, others were found to be toxic to the bacterial cells. nih.gov

It is important to note that a substance being classified as non-mutagenic does not preclude other forms of toxicity. For example, a safety data sheet for 5-amino-2,4,6-triiodoisophthalic acid states that it shall not be classified as germ cell mutagenic, but it may cause allergic reactions. chemos.de

Table 3: Mutagenicity and Genotoxicity Considerations for Related Amine Derivatives

| Compound Class/Specific Compound | Finding | Reference |

| Nitrosamines | Some are known to be mutagenic. | fhi.no |

| Nitramines | Generally less potent mutagens than corresponding nitrosamines. | fhi.no |

| 5-Amino-6-chloro-o-cresol | Required genotoxicity studies for safety assessment. | cir-safety.org |

| Quaternary ammonium camphor derivatives | Some derivatives showed no mutagenic effects, while others were toxic. | nih.gov |

| 5-Amino-2,4,6-triiodoisophthalic acid | Shall not be classified as germ cell mutagenic. | chemos.de |

Preclinical Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling

Preclinical PK/PD modeling is essential for understanding the relationship between drug exposure and its therapeutic effect, which helps in designing rational study protocols and predicting clinical outcomes. frontiersin.org This iterative process involves collecting in vitro pharmacology and in vivo pharmacokinetic data to build and refine models throughout the drug development stages. frontiersin.org

Absorption and Distribution in Biological Systems

The absorption and distribution of a compound are key determinants of its efficacy and potential toxicity. For a new 5-aminosalicylic acid (5-ASA) derivative, preclinical pharmacokinetic studies in rats showed that after intraperitoneal administration, the maximum plasma concentration (Cmax) was reached at 33 ± 5 minutes. mdpi.com The plasma concentration of this derivative was found to decline bi-exponentially. mdpi.com

The physicochemical properties of a compound, such as its lipophilicity (often expressed as XLogP3), influence its absorption and distribution. For 3-amino-2-chloroisonicotinamide, the XLogP3 value is reported as 0.6, suggesting a certain level of lipophilicity that would affect its movement across biological membranes. echemi.com

The distribution of a compound can also be influenced by its binding to plasma proteins and its ability to penetrate tissues. While specific data on the tissue distribution of this compound is not available, studies on other compounds, such as the MET inhibitor tepotinib, have involved analyzing drug concentrations in both plasma and tumor tissue to understand its distribution and target engagement. nih.gov

Biotransformation Pathways and Metabolite Characterization

Biotransformation is the metabolic process by which foreign compounds (xenobiotics) are chemically altered in the body to facilitate their elimination. openaccessjournals.com This process typically occurs in two phases: Phase I (functionalization) and Phase II (conjugation). openaccessjournals.comnih.gov The liver is the primary site for biotransformation. nih.gov

Phase I Reactions: These reactions introduce or expose functional groups (like -OH, -NH2, -COOH) on the xenobiotic, often making it more polar. nih.gov The most common Phase I reactions are oxidation, reduction, and hydrolysis, frequently catalyzed by the cytochrome P450 (CYP) enzyme system. openaccessjournals.comnih.gov For a compound like this compound, which already possesses an amino group, it could potentially undergo further Phase I metabolism or proceed directly to Phase II.

Phase II Reactions: In this phase, the parent compound or its Phase I metabolite is conjugated with an endogenous molecule, such as glucuronic acid, sulfate, or an amino acid, to form a more water-soluble and easily excretable product. nih.gov Common Phase II reactions include glucuronidation, sulfation, acetylation, and methylation. nih.gov

Metabolite Characterization: Identifying the metabolites of a drug candidate is crucial, as they can be active, inactive, or even toxic. nih.gov For example, in a study of fentanyl metabolism in zebrafish, a total of 17 metabolites were identified, including 6 from Phase I and 10 from Phase II in the liver. nih.gov This highlights the complexity of biotransformation pathways. The characterization of these metabolites was performed using advanced analytical techniques like ultra-high-pressure liquid chromatography coupled with mass spectrometry (UHPLC-MS). nih.gov

While specific biotransformation pathways for this compound are not detailed in the provided results, the presence of the amino and chloro groups on the pyridine ring suggests it would likely undergo a combination of Phase I and Phase II metabolic reactions.

Elimination Mechanisms

The final stage of a drug's journey through the body is its elimination, which is critical for preventing accumulation and potential toxicity. Elimination primarily occurs through the kidneys (renal excretion) and the liver (biliary excretion). The physicochemical properties of a compound and its metabolites, particularly their water solubility, largely determine the primary route of elimination.

Biotransformation plays a key role in preparing a compound for elimination. As described in the previous section, Phase I and Phase II reactions increase the polarity and water solubility of xenobiotics, making them more amenable to renal excretion. openaccessjournals.comnih.gov

For a derivative of 5-aminosalicylic acid (5-ASA), the elimination half-life (t1/2e) after intraperitoneal administration in rats was determined to be 1.4 ± 0.2 hours. mdpi.com The pharmacokinetic model for this compound indicated a bi-exponential decline in plasma concentration, with an elimination half-life β (t1/2β) of 3 hours. mdpi.com

Elimination reactions in organic chemistry, such as E1 and E2 reactions, describe the removal of substituents from a molecule. youtube.com While these are chemical reactions, the underlying principles of leaving group ability and molecular structure are relevant to how a compound might be metabolized and subsequently eliminated from a biological system. For instance, the Hofmann elimination reaction involves the removal of a quaternary ammonium group, a type of structure that can be formed during metabolism. youtube.com

Computational Chemistry and in Silico Approaches to 5 Amino 2 Chloroisonicotinamide Research

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking and dynamics simulations are pivotal in predicting how 5-Amino-2-chloroisonicotinamide might bind to a protein target and the stability of this interaction over time. These simulations provide insights at an atomic level, guiding further experimental studies.

Ligand-protein interaction analysis is a computational technique used to predict the binding mode and affinity of a small molecule, such as this compound, to a protein. nih.govbiophys.jp This analysis is crucial for understanding the potential mechanism of action of a compound. The process involves generating a 2D diagram that illustrates the hydrogen bonds and hydrophobic contacts between the ligand and the protein's amino acid residues. nih.gov By identifying key interactions, researchers can understand how the ligand fits into the binding site and what forces stabilize the complex. biophys.jpresearchgate.net Software like LigPlot+ and MAGPIE can be used to visualize and analyze these interactions, facilitating the study of how a series of molecules bind to a target or how one ligand interacts with different proteins. nih.govnih.gov

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor. For instance, studies have used AutoDock to evaluate the binding energy of compounds to their targets. nih.gov The stability of the resulting ligand-protein complex can then be assessed through molecular dynamics (MD) simulations, which simulate the movement of atoms over time. nih.govscielo.sa.cr A stable interaction is often indicated by a low root-mean-square deviation (RMSD) of the complex during the simulation. mdpi.com

| Technique | Purpose | Key Outputs | Relevant Software |

|---|---|---|---|

| Molecular Docking | Predicts the preferred binding orientation and affinity of a ligand to a protein. | Binding energy (e.g., kcal/mol), ligand pose, key interacting residues. | AutoDock, AutoDock Vina |

| Molecular Dynamics Simulation | Assesses the stability of the ligand-protein complex over time. | Root-Mean-Square Deviation (RMSD), interaction stability, conformational changes. | Desmond, MOE |

| Interaction Visualization | Generates 2D and 3D diagrams of ligand-protein interactions. | Hydrogen bonds, hydrophobic contacts, interacting residues. | LigPlot+, Discovery Studio, MAGPIE |

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound and its analogs, understanding the preferred conformations is crucial as it dictates how the molecule can interact with a biological target. The three-dimensional shape of a molecule influences its biological activity.

Computational methods, such as those implemented in molecular modeling software, can be used to predict the stable conformations and the energy barriers between them. This information is vital for understanding structure-activity relationships and for designing new analogs with improved binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govmdpi.com These models are instrumental in predicting the activity of new, unsynthesized compounds, thereby saving time and resources in the drug discovery process. nih.gov

The development of a predictive QSAR model involves several steps. mdpi.com First, a dataset of compounds with known biological activities is collected. nih.gov Then, molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. nih.gov Various statistical methods, such as multiple linear regression (MLR) and machine learning algorithms like support vector machines (SVM) and random forests, are then used to build a model that correlates the descriptors with the biological activity. elsevierpure.commdpi.comnih.gov

The predictive power of a QSAR model is assessed through rigorous validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using an independent test set of compounds. nih.govresearchgate.net A robust QSAR model can then be used to predict the biological activity of novel compounds, such as analogs of this compound. nih.govscipublications.com

| Method | Description | Key Strengths |

|---|---|---|

| Multiple Linear Regression (MLR) | A statistical technique that uses several explanatory variables to predict the outcome of a response variable. elsevierpure.com | Simple to implement and interpret. researchgate.net |

| Support Vector Machine (SVM) | A supervised machine learning algorithm that can be used for both classification and regression challenges. mdpi.com | Effective in high-dimensional spaces. |

| Random Forest | An ensemble learning method that operates by constructing a multitude of decision trees at training time. mdpi.com | High accuracy and robustness to overfitting. nih.gov |

| XGBoost | An optimized distributed gradient boosting library designed to be highly efficient, flexible, and portable. mdpi.com | Excellent predictive performance. mdpi.com |

In QSAR studies, a large number of molecular descriptors can be calculated for each molecule. However, not all of these descriptors are relevant to the biological activity of interest. Feature selection is a critical step to identify the most informative descriptors and to avoid overfitting the model. nih.gov Techniques like genetic algorithms, forward selection, and backward elimination are commonly used to select a subset of descriptors that results in the best predictive model. nih.gov

The goal of feature selection is to create a simpler and more interpretable model with improved predictive accuracy. mdpi.com By focusing on the most relevant molecular features, researchers can gain a better understanding of the structural requirements for a compound's activity. researchgate.netresearchgate.net

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and solids. scispace.com It provides valuable insights into the chemical reactivity and properties of a molecule based on its electron density. scispace.comals-journal.com

For this compound, DFT calculations can be used to determine various electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). als-journal.comnih.gov The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net The MEP map reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for understanding its interactions with other molecules. als-journal.com These calculations help in understanding the molecule's stability, reactivity, and potential for intermolecular interactions. nih.govmdpi.com

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

In the early phases of drug discovery, predicting the ADMET properties of a compound is crucial to identify potential liabilities and reduce the likelihood of late-stage failures. deeporigin.com Computational tools and machine learning models are frequently employed to generate these predictions rapidly and cost-effectively. nih.gov These tools use a molecule's structure to estimate its pharmacokinetic and toxicological properties. mdpi.com

For a compound like this compound, a predictive ADMET profile would be generated using various software platforms such as ADMETlab or ADMET Predictor®. deeporigin.comsimulations-plus.com These platforms analyze the chemical structure to provide data on a wide range of properties. Although specific experimental or calculated data for this compound is scarce, a hypothetical ADMET profile can be constructed to illustrate the expected parameters. Such predictions are based on quantitative structure-activity relationship (QSAR) models trained on large datasets of known compounds. sygnaturediscovery.com

Illustrative Predictive ADMET Profile for a Novel Pyridine (B92270) Derivative:

| Parameter | Category | Predicted Value/Classification | Significance in Drug Discovery |

| Human Intestinal Absorption (HIA) | Absorption | High | Indicates good potential for oral bioavailability. |

| Caco-2 Permeability | Absorption | Moderate to High | Suggests the ability to permeate the intestinal wall. |

| Blood-Brain Barrier (BBB) Penetration | Distribution | Low to Moderate | Determines if the compound can reach targets in the central nervous system. |

| Plasma Protein Binding (PPB) | Distribution | High | Affects the free concentration of the drug available to act on its target. |

| CYP450 2D6 Inhibition | Metabolism | Non-inhibitor | Low likelihood of drug-drug interactions involving this key metabolic enzyme. |

| Renal Organic Cation Transporter | Excretion | Substrate | Predicts the pathway of elimination from the body. |

| AMES Mutagenicity | Toxicity | Non-mutagenic | Indicates a lower risk of causing genetic mutations. |

| Carcinogenicity | Toxicity | Negative | Suggests a lower potential to cause cancer. |

This table is for illustrative purposes only and does not represent experimentally verified data for this compound. The values are typical outputs from ADMET prediction software.

In recent studies on other novel aryl-substituted 2-aminopyridine (B139424) derivatives, in silico ADMET assessments have been crucial in determining the drug-like properties and identifying promising candidates for further preclinical development. researchgate.net Such analyses help to prioritize compounds with favorable pharmacokinetic profiles, saving significant resources in the drug development pipeline. deeporigin.com

Virtual Screening and Lead Generation

Virtual screening is a powerful computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a biological target, such as a protein or enzyme. ijfmr.com This approach is instrumental in modern drug discovery for identifying novel scaffolds and lead compounds for further optimization. researchgate.net The process can be either structure-based, requiring a 3D structure of the target, or ligand-based, which relies on the properties of known active compounds.

Given that the aminopyridine scaffold is a known "hinge-binding" motif in many kinase inhibitors, this compound could serve as a valuable fragment or starting point for virtual screening campaigns targeting this important class of enzymes. nih.govbiorxiv.org Computational studies have successfully used pyridine and pyrimidine (B1678525) derivatives in virtual screening to identify potent inhibitors for targets like cyclin-dependent kinase 9 (CDK9). ijfmr.com

A typical virtual screening workflow involving a compound like this compound would involve several steps:

Library Preparation: A large database of compounds, which could include derivatives of the this compound scaffold, is prepared for docking.

Target Selection and Preparation: A 3D structure of a clinically relevant target (e.g., a specific kinase) is obtained and prepared for docking simulations.

Molecular Docking: The compound library is docked into the active site of the target protein. A scoring function is used to estimate the binding affinity of each compound.

Hit Selection and Filtering: Compounds with the best docking scores are selected as "hits." These hits are then filtered based on predicted ADMET properties and other drug-like criteria to select the most promising candidates for synthesis and experimental testing. researchgate.net

Illustrative Data from a Virtual Screening Campaign:

| Compound ID | Scaffold | Docking Score (kcal/mol) | Key Predicted Interactions | Predicted ADMET Risk |

| ZINC12345678 | Aminopyridine | -9.5 | Hydrogen bond with hinge region amino acids (e.g., MET, GLU) | Low |

| CHEMBL987654 | Pyrazolopyridine | -9.2 | Hydrophobic interactions in the ATP-binding pocket | Low |

| Lead Candidate 1 | This compound derivative | -8.9 | Hydrogen bond to hinge, halogen bond with pocket | Low |

| Lead Candidate 2 | Fused Bicyclic Pyridine | -8.7 | Pi-stacking with Phenylalanine | Medium |

This table is a hypothetical representation of results from a virtual screening study and is for illustrative purposes only.

Recent research has demonstrated the effectiveness of virtual screening in identifying novel pyridine derivatives as inhibitors for bacterial DNA gyrase, highlighting the potential to discover new antibiotics. researchgate.net Furthermore, computational techniques like scaffold hopping can be used to generate novel molecular architectures based on a known active scaffold, such as pyridin-2-one, to discover inhibitors with improved properties. mdpi.com The integration of molecular docking with dynamic simulations and ADMET predictions provides a robust framework for identifying and validating potential lead compounds. researchgate.net

Advanced Analytical Methodologies in 5 Amino 2 Chloroisonicotinamide Research

Chromatographic Method Development and Validation for Research Applications

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable tools for the analysis of 5-Amino-2-chloroisonicotinamide. The development of robust and validated HPLC methods is fundamental for assessing its purity, identifying and quantifying impurities, and evaluating its stability under various stress conditions.

High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Product Analysis

The purity of this compound is a critical parameter that directly impacts the quality and safety of the final pharmaceutical product. HPLC is the most widely used technique for purity assessment due to its high resolution, sensitivity, and accuracy. A typical reversed-phase HPLC (RP-HPLC) method for the analysis of this compound and its related substances would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). openaccessjournals.comijpsonline.com The selection of the mobile phase composition and pH is crucial for achieving optimal separation of the main compound from its potential impurities and degradation products. ijpsonline.com

For instance, a gradient elution method, where the proportion of the organic modifier is gradually increased over time, can be employed to effectively separate compounds with a wide range of polarities. ijpsonline.com UV detection is commonly used, with the wavelength selected based on the maximum absorbance of this compound and its impurities. A method for a similar compound, 4-Amino-2-chloropyridine, utilizes a mobile phase of acetonitrile and water with formic acid, which could be adapted for this compound. sielc.com

A representative HPLC method for purity and degradation product analysis is summarized in the table below.

Table 1: Representative HPLC Parameters for Purity and Degradation Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.02 M Phosphate Buffer (pH 3.0) |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Separation and Quantification of Impurities

During the synthesis and storage of this compound, various impurities can arise. These may include starting materials, intermediates, by-products, and degradation products. chemicalbook.com The identification and quantification of these impurities are critical for controlling the quality of the compound. A well-developed HPLC method should be capable of separating all potential impurities from the main peak and from each other.

Potential process-related impurities could include starting materials like 2-chloro-5-nitroisonicotinamide or intermediates from the synthetic route. chemicalbook.com Degradation impurities can be formed under stress conditions such as acidic, basic, oxidative, thermal, and photolytic stress. For example, hydrolysis of the amide group could lead to the formation of 5-amino-2-chloroisonicotinic acid. The amino group on the pyridine (B92270) ring could also be susceptible to oxidation. nih.gov

The quantification of these impurities is typically performed using an external standard method, where the peak area of the impurity is compared to the peak area of a known concentration of a reference standard. The method must be validated for its linearity, accuracy, precision, and sensitivity (limit of detection and limit of quantification) for each impurity. nih.govresearchgate.net

Stability-Indicating Analytical Methodologies

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect changes in the quality of a drug substance or drug product over time. openaccessjournals.com For this compound, a stability-indicating HPLC method must be able to separate the intact compound from its degradation products, allowing for an accurate assessment of its stability. openaccessjournals.com

To develop a SIAM, forced degradation studies are performed by subjecting a solution of this compound to various stress conditions, including:

Acidic hydrolysis (e.g., 0.1 M HCl at 80°C)

Basic hydrolysis (e.g., 0.1 M NaOH at 80°C)

Oxidative degradation (e.g., 3% H₂O₂ at room temperature)

Thermal degradation (e.g., heating at 105°C)

Photodegradation (e.g., exposure to UV light)

The resulting stressed samples are then analyzed by HPLC to identify any degradation products formed. openaccessjournals.com The chromatographic conditions are optimized to ensure that all degradation peaks are well-resolved from the main peak and from each other. The peak purity of the this compound peak should be assessed using a photodiode array (PDA) detector to confirm that it is free from any co-eluting impurities. ijpsonline.com

Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment

Spectroscopic techniques play a vital role in the structural elucidation of this compound and in the identification of its impurities and degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the two most powerful techniques used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of a molecule. For this compound, ¹H NMR and ¹³C NMR are essential for confirming its identity and assessing its purity.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the amino and amide groups. Based on the structure and data from similar compounds like 5-Amino-2-chloropyridine (B41692), the two aromatic protons would likely appear as singlets or doublets in the aromatic region (typically between 6.5 and 8.5 ppm). chemicalbook.com The chemical shifts of the amino (NH₂) and amide (CONH₂) protons can be broad and their positions can vary depending on the solvent and concentration.

The ¹³C NMR spectrum would provide information on the number and types of carbon atoms in the molecule. The carbon atoms of the pyridine ring would resonate in the aromatic region, while the carbonyl carbon of the amide group would appear at a lower field.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to further confirm the structure by establishing connectivity between protons and carbons.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-3 | ~6.7 | s |

| H-6 | ~8.0 | s |

| -NH₂ | 5.0 - 6.0 | br s |

| -CONH₂ | 7.0 - 8.0 | br s |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Metabolite and Degradation Product Identification

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern. When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for identifying and characterizing metabolites and degradation products of this compound. nih.gov

In electrospray ionization (ESI) mass spectrometry, this compound is expected to show a prominent protonated molecular ion [M+H]⁺. The fragmentation of this ion in the mass spectrometer (MS/MS) can provide valuable structural information. A common fragmentation pathway for amides involves the cleavage of the C-N bond of the amide group. nih.gov For this compound, this would result in the formation of a characteristic acylium ion.

Potential degradation pathways for aminopyridines can involve hydroxylation of the pyridine ring or oxidation of the amino group. researchgate.netnih.gov LC-MS/MS can be used to identify these degradation products by comparing their mass spectra and fragmentation patterns with that of the parent compound. For example, a hydroxylation product would show an increase in mass of 16 amu compared to the parent drug.

Table 3: Potential Degradation Products and their Expected Mass-to-Charge Ratios (m/z)

| Compound | Structure | Molecular Weight | Expected [M+H]⁺ (m/z) |

| This compound | C₆H₆ClN₃O | 171.59 | 172.0 |

| 5-Amino-2-chloroisonicotinic acid | C₆H₅ClN₂O₂ | 172.58 | 173.0 |

| 5-Amino-2-hydroxyisonicotinamide | C₆H₆N₃O₂ | 153.13 | 154.1 |

Raman Spectroscopy for Surface Functionalization Studies

Raman spectroscopy is a powerful and non-destructive analytical technique utilized to investigate the vibrational modes of molecules, providing a unique "molecular fingerprint". nih.govspectroscopyonline.com In the context of materials science and nanotechnology, it is exceptionally valuable for confirming the successful functionalization of surfaces with specific chemical compounds. Its enhanced variant, Surface-Enhanced Raman Spectroscopy (SERS), which utilizes plasmonic nanostructures of metals like gold or silver, dramatically amplifies the Raman signal, enabling the detection of even monolayer or single-molecule coverage on a substrate. thno.orgnih.govmdpi.com This makes it an ideal methodology for studying the adsorption and orientation of this compound on various surfaces.

The primary mechanism for verifying surface functionalization involves the detection of characteristic Raman bands from the adsorbed molecule. For this compound, key vibrational modes are associated with its primary functional groups: the amino (-NH₂) group, the pyridine ring, and the amide (-CONH₂) group. The interaction of the molecule with a metal surface, a cornerstone of SERS studies, can be directly observed through spectral changes. For example, binding via the nitrogen atom of the pyridine ring or the amino group can give rise to a distinct metal-nitrogen (e.g., Ag-N) vibrational mode, which has been observed at low frequencies around 220 cm⁻¹. biorxiv.org

Research on analogous compounds demonstrates the utility of this approach. In studies involving the functionalization of gold surfaces with molecules containing amino groups, such as 5-Amino-2-mercaptobenzimidazole (5-A-2MBI), Raman spectroscopy has been used to confirm the formation of self-assembled monolayers (SAMs). nih.gov Changes in the intensity of specific peaks, like the amine stretching vibration observed around 1586 cm⁻¹, can even be used to generate Raman images of the functionalized surface. nih.gov

Furthermore, the chemical environment, such as pH, can significantly influence the Raman spectrum by altering the protonation state of the molecule's functional groups. scispace.com The protonation of an amino group, for instance, can enhance its affinity for gold nanoparticles, thereby increasing the efficiency of nanoparticle assembly on the functionalized surface, a phenomenon that can be monitored and quantified using Raman spectroscopy. nih.gov The analysis of shifts in the position and intensity of characteristic Raman peaks upon adsorption provides detailed insights into the molecule's binding mechanism and orientation on the substrate. nih.gov

Detailed Research Findings

Detailed analysis of molecules with similar functional groups provides a framework for understanding the Raman spectrum of surface-bound this compound. The spectral data allows for the precise assignment of vibrational modes, confirming the presence and interaction of the molecule with the surface.

The table below summarizes key Raman peak assignments relevant to the functional groups found in this compound, based on data from analogous molecules studied with SERS.

Interactive Data Table: Raman Peak Assignments for Functional Groups Relevant to this compound

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Functional Group | Significance in Surface Functionalization Studies | Reference |

| ~220 | Metal-Nitrogen (Ag-N) stretch | Amino/Pyridine N | Direct evidence of chemisorption and covalent bonding between the molecule's nitrogen atom and a silver substrate. | biorxiv.org |

| ~1208-1226 | Amide III | Amide (-CONH₂) | Confirms the presence of the amide group; changes in this band can indicate interactions or conformational changes involving the amide moiety. | mdpi.com |

| ~1422 | N-H bend | Amide (-CONH₂) | Indicates the presence of the N-H bond within the amide group on the surface. | mdpi.com |

| ~1586 | Amine stretch | Amino (-NH₂) | A strong indicator of the amino group's presence. Intensity changes are used for imaging surface coverage and studying binding dynamics. | nih.gov |

| ~2850-2930 | C-H₂ stretch | Aliphatic chains | While not a primary group in the core molecule, these peaks are monitored in functionalized systems involving linkers or other components. | mdpi.com |

This spectroscopic information is crucial for optimizing the functionalization process, ensuring the stability of the molecular layer, and understanding the interfacial chemistry that governs the performance of the modified material in various applications.

Applications and Emerging Research Areas of 5 Amino 2 Chloroisonicotinamide

Role in Agrochemical Research and Plant Science

5-Amino-2-chloroisonicotinamide is a compound of interest in the field of agrochemical research due to its influence on plant physiology and defense mechanisms. Its structural features allow for interactions with biological pathways in plants, leading to potential applications in crop protection and growth regulation.

Plant growth regulators are substances that, in small amounts, modify plant growth and development. dhanuka.combyjus.com These can include naturally occurring plant hormones like auxins, cytokinins, and gibberellins, as well as synthetic compounds. dhanuka.comtcichemicals.com The application of plant growth regulators can lead to increased yields, altered growth patterns, and enhanced resistance to various stressors. mdpi.com While specific research on this compound as a plant growth regulator is not extensively detailed in the provided search results, its role in inducing plant defense mechanisms suggests an indirect influence on plant health and vigor. The broader class of amino acid derivatives is recognized for its potential to be used as plant growth bioregulators, insecticides, or herbicides. mdpi.comnih.gov

| Plant Growth Regulator Type | Primary Function(s) |

| Auxins | Promote cell growth and expansion, root formation, and fruit development. dhanuka.com |

| Cytokinins | Stimulate cell division, delay senescence, and promote lateral bud growth. dhanuka.commdpi.com |

| Gibberellins | Promote stem elongation, break seed dormancy, and stimulate cell division. dhanuka.com |

| Abscisic Acid | Regulates seed dormancy and leaf fall; involved in stress responses. dhanuka.com |

| Ethylene | Affects fruit ripening, senescence, and abscission. dhanuka.combyjus.com |

The pesticidal activity of a compound refers to its ability to act as an insecticide, fungicide, herbicide, or other agent to control pests. The mechanism of action describes the specific biochemical process that the pesticide disrupts in the target organism. irac-online.org For instance, some insecticides act as inhibitors of the enzyme acetylcholinesterase, while others block GABA-gated chloride channels in the nervous system of insects. croplife.org.auirac-online.org

While the provided information does not offer specific details on the direct pesticidal activity of this compound, it is noted that amino acid derivatives, as a class, have shown significant activity against weeds, fungi, and insects. nih.gov The isonicotinic acid derivative, N-cyanomethyl-2-chloroisonicotinamide (NCI), has been studied for its ability to control rice blast, indicating fungicidal properties within this chemical family. nih.gov The mechanism for such compounds often involves inducing the plant's own defense systems rather than acting directly on the pathogen. nih.govresearchgate.net

| Insecticide Mode of Action Group | Primary Site of Action | Example Chemical Class |

| 1A, 1B | Acetylcholinesterase (AChE) inhibitors | Carbamates, Organophosphates croplife.org.au |

| 2A, 2B | GABA-gated chloride channel blockers | Phenylpyrazoles (Fiproles) croplife.org.au |

| 3A | Sodium channel modulators | Pyrethroids croplife.org.au |

| 4A | Nicotinic acetylcholine (B1216132) receptor (nAChR) competitive modulators | Neonicotinoids croplife.org.aunih.gov |

Systemic Acquired Resistance (SAR) is a plant's defense mechanism that provides broad-spectrum and long-lasting protection against a wide range of pathogens, including fungi, bacteria, and viruses. isa-arbor.combayer.com This response can be triggered by a localized infection or by certain chemical compounds, known as SAR inducers. isa-arbor.com The induction of SAR involves the production and systemic translocation of signaling molecules, like salicylic (B10762653) acid, which prime the entire plant for a more rapid and robust defense response upon subsequent pathogen attack. bayer.com

Isonicotinic acid derivatives are a well-studied class of chemical SAR inducers. bayer.com Research has shown that compounds like N-cyanomethyl-2-chloroisonicotinamide (NCI) can induce SAR. nih.govresearchgate.net Studies on tobacco and Arabidopsis indicate that NCI activates the SAR signaling pathway. researchgate.net Specifically, it appears to act between the accumulation of salicylic acid and the regulatory protein NPR1, a key component in the SAR signal transduction pathway. researchgate.net This mode of action allows the plant to enhance its defensive capacity without the need for salicylic acid accumulation, which can sometimes interfere with other defense signaling. researchgate.net

| SAR Inducer Type | Point of Action in SAR Pathway | Example Compound(s) |

| Biological | Induces the plant's natural defense response through initial infection. | Weaker strains of pathogens, certain non-pathogenic bacteria. isa-arbor.com |

| Chemical (Upstream of SA) | Activates the pathway leading to salicylic acid (SA) accumulation. | 1,2-benzisothiazol-3(2H)-one 1,1-dioxide (BIT) nih.gov |

| Chemical (Downstream of SA) | Activates the pathway after SA accumulation. | Benzo(1,2,3)thiadiazole-7-carbothioic acid S-methyl ester (BTH), N-cyanomethyl-2-chloroisonicotinamide (NCI) researchgate.netnih.gov |

Utility as a Building Block in Complex Organic Synthesis

In organic chemistry, a "building block" is a molecule with specific functional groups that can be used to construct more complex target compounds in a stepwise manner. nih.gov These building blocks, often intermediates, are crucial in the synthesis of pharmaceuticals and other biologically active substances.

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental structures in many natural products and synthetic drugs. Amino acids and their derivatives are valuable starting materials for the synthesis of a variety of heterocyclic systems, including quinazolinones. nih.gov

This compound, with its amino group and chlorinated pyridine (B92270) ring, serves as a versatile precursor for creating more complex heterocyclic structures. For example, derivatives of 2-amino-5-chlorobenzothiazole (B1265905) have been synthesized by reacting them with various reagents to form compounds containing 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole (B32235) rings. researchgate.netuobaghdad.edu.iq The amino group provides a reactive site for condensation and cyclization reactions, enabling the fusion of new rings onto the initial scaffold. frontiersin.org This approach is a key strategy in diversity-oriented synthesis, which aims to create libraries of structurally diverse molecules from a common starting material. nih.gov

| Starting Material Class | Resulting Heterocyclic Scaffold(s) |

| Aminoquinazolinone derivatives | Triazinoquinazolinones, Triazepinoquinazolinones nih.gov |

| 5-amino-1,2,3-triazole-4-carboxamide | Dihydropyrimidines frontiersin.org |

| 2-amino-5-chlorobenzothiazole | 1,3,4-oxadiazole-2-thiol, 1,2,4-triazole-3-thiol researchgate.netuobaghdad.edu.iq |

The modification of metallic surfaces with organic molecules is a significant area of materials science, with applications in biomaterials, sensors, and catalysis. researchgate.net The interaction between amino acids and metallic surfaces has been a subject of study to understand adsorption and binding mechanisms. colorado.edu While there is no specific information in the provided search results detailing the use of this compound for the functionalization of metallic surfaces, the chemical properties of the molecule suggest potential in this area. The amino group and the nitrogen atom in the pyridine ring can act as coordination sites for binding to metal ions or surfaces. The chlorine atom could also participate in surface reactions. This potential for surface modification could be explored for applications such as improving the biocompatibility of titanium implants or creating novel sensor surfaces. researchgate.net

Environmental Research and Bioremediation Studies of this compound

Currently, there is a notable lack of specific research data available in peer-reviewed scientific literature concerning the environmental fate, ecotoxicity, and bioremediation of this compound. While extensive research exists on the broader classes of compounds to which it belongs, such as chloropyridines and aminopyridines, direct studies on this specific isomer are not readily found. The environmental behavior of a substituted pyridine derivative is highly dependent on the nature, number, and position of its functional groups. Therefore, direct extrapolation from related compounds must be approached with caution.

The following discussion provides a general overview of the environmental considerations for structurally related chemical classes, which may offer some insight into the potential environmental profile of this compound.

General Considerations for Related Pyridine Derivatives:

The environmental persistence and degradation of pyridine derivatives are significantly influenced by their substituents. Halogenated pyridines, particularly chloropyridines, are generally recognized for their resistance to microbial degradation and potential for environmental persistence. The carbon-chlorine bond is stable and requires specific enzymatic machinery for cleavage, which is not ubiquitous among environmental microorganisms.

Conversely, the presence of an amino group on an aromatic ring can sometimes increase susceptibility to microbial attack, as it can be a point of enzymatic action. However, the interplay of both a chloro and an amino substituent on the same pyridine ring, along with a carboxamide group, creates a complex molecule whose environmental behavior is difficult to predict without specific experimental data.

Potential Degradation Pathways for Chlorinated Aromatic Compounds:

The microbial degradation of halogenated aromatic compounds is a key area of environmental research. The initial and most challenging step is often dehalogenation, which can occur through different mechanisms:

Reductive Dehalogenation: This process, which is more common under anaerobic conditions, involves the replacement of a chlorine atom with a hydrogen atom.

Oxidative Dehalogenation: Under aerobic conditions, microorganisms may utilize oxygenases to incorporate oxygen atoms into the aromatic ring, leading to the eventual removal of the chlorine substituent.

Hydrolytic Dehalogenation: This involves the replacement of the chlorine atom with a hydroxyl group from water.

Following dehalogenation, the resulting aromatic structure is typically more amenable to microbial degradation through ring cleavage and subsequent metabolism.

Bioremediation Potential:

Bioremediation strategies for chlorinated aromatic compounds often focus on isolating and utilizing specialized microorganisms capable of dehalogenation. Both bacteria and fungi have been identified that can degrade various chlorinated pesticides and industrial chemicals. These organisms could potentially be applied in engineered bioremediation systems, such as bioreactors or in-situ soil and water treatment, to address contamination with such compounds. However, without specific studies on this compound, its amenability to such bioremediation approaches remains unknown.

In the absence of direct research, the environmental impact of this compound cannot be definitively stated. Future research is needed to elucidate its environmental persistence, potential for bioaccumulation, toxicity to non-target organisms, and its susceptibility to biodegradation and bioremediation.

Future Research Directions and Unresolved Challenges in 5 Amino 2 Chloroisonicotinamide Studies

Development of Next-Generation 5-Amino-2-chloroisonicotinamide Analogs

A crucial avenue of future research lies in the design and synthesis of novel analogs of this compound. The primary goal of developing next-generation compounds is to enhance therapeutic efficacy, improve selectivity for biological targets, and optimize pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

Research into related compounds, such as the flupirtine (B1215404) and retigabine (B32265) analogs, has demonstrated that minor structural modifications can lead to significant changes in activity. For instance, introducing different substituents or altering side chains can modulate a compound's interaction with its target protein. acs.org Similarly, studies on derivatives of N-cyanomethyl-2-chloroisonicotinamide, a related isonicotinamide (B137802), have shown that analogs like N-methyl-2-chloroisonicotinamide and N-propargyl-2-chloroisonicotinamide can exhibit greater protective activity in certain models than the parent compound. nih.gov

Future efforts for this compound should focus on a systematic structure-activity relationship (SAR) analysis. This involves synthesizing a library of derivatives with modifications at the amino group, the chloro position, and the carboxamide moiety. These analogs would then be screened to identify compounds with superior potency and reduced off-target effects.

Table 1: Strategies for Analog Development

| Modification Site | Potential Substituents/Changes | Objective |

|---|---|---|

| Amino Group (Position 5) | Alkylation, Acylation, Arylation | Modulate solubility, membrane permeability, and target binding. |

| Chloro Group (Position 2) | Other halogens (F, Br, I), Methoxy group | Alter electronic properties and metabolic stability. |

| Isonicotinamide Moiety | Bioisosteric replacement, Side chain modification | Improve potency, selectivity, and pharmacokinetic profile. |

Elucidation of Undiscovered Biological Targets and Pathways

While initial research may point towards a primary mechanism of action, it is critical to identify the full spectrum of biological targets and pathways modulated by this compound. A comprehensive understanding of its molecular interactions is essential for predicting its therapeutic effects and potential side effects.

One approach is to investigate targets known to be affected by structurally similar molecules. For example, certain amino-substituted compounds have been shown to inhibit nicotinamide (B372718) N-methyltransferase (NNMT), an enzyme implicated in metabolism and obesity. nih.gov Another related field of study involves isonicotinic acid derivatives that act as plant activators by targeting the salicylic (B10762653) acid signaling pathway, inducing systemic acquired resistance against pathogens without direct antimicrobial action. nih.govpreprints.orgfrontiersin.orgnih.govannualreviews.org Investigating whether this compound interacts with these or related pathways could yield significant insights.

Modern chemical biology and chemical genomics approaches, such as high-throughput screening against diverse enzyme and receptor panels, can uncover novel targets. scholaris.ca Forward genetic screens, where organisms are treated with the compound to identify mutants with altered sensitivity, can also help elucidate the pathways involved. scholaris.ca

Advanced In Vitro and In Vivo Model Development for Efficacy and Safety Assessment

To accurately predict the clinical potential of this compound and its analogs, robust and relevant preclinical models are indispensable. Future research must focus on developing and utilizing advanced models that better mimic human physiology and disease states.

In vitro studies should move beyond simple cell lines to more complex systems. For instance, permeability can be assessed using advanced models like the Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell assays, which have been used for similar molecules like 5-amino-1MQ. nih.gov The development and use of organ-on-a-chip technologies can provide more accurate predictions of human responses by simulating the microenvironment of specific organs. researchgate.net Cytotoxicity and hepatotoxicity can be evaluated using cell viability assays on relevant cell lines, such as HepG2 for liver toxicity. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerate the discovery and development of new drugs, a strategy that is highly applicable to the study of this compound. nih.govresearchgate.net These computational tools can analyze vast datasets to identify patterns and make predictions, significantly reducing the time and cost of research. nih.govmdpi.com

AI/ML algorithms can be employed in several key areas:

Target Identification: AI can analyze biological and genetic data to identify and validate potential drug targets for this compound. researchgate.net

Virtual Screening and Drug Design: Machine learning models can screen virtual libraries of millions of compounds to identify promising new analogs. nih.gov They can also predict the binding affinity between a ligand and its target protein, guiding the design of more potent molecules.

ADMET Prediction: AI models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogs, allowing researchers to prioritize compounds with favorable drug-like properties and reduce late-stage failures. researchgate.net

By leveraging AI, researchers can make more data-driven decisions, optimize the design of next-generation analogs, and streamline the entire drug discovery process for this class of compounds. researchgate.net

Overcoming Synthetic Hurdles and Scaling Up Production for Research

A significant challenge in the research of any new chemical entity is the development of an efficient and scalable synthetic route. For this compound, future research must address the optimization of its synthesis to ensure a reliable supply for extensive preclinical and potentially clinical studies.

Future work should focus on:

Route Scouting: Exploring different synthetic pathways to identify the most efficient and cost-effective method.

Process Optimization: Refining reaction conditions (e.g., catalysts, solvents, temperature) to maximize yield and purity while minimizing reaction times.

Scale-Up: Developing a robust process that can be safely and efficiently scaled up from milligram laboratory quantities to the gram or kilogram scale required for advanced studies.

Sustainable and Eco-friendly Synthetic Processes

In line with the principles of green chemistry, a forward-looking challenge is to develop sustainable and environmentally friendly synthetic methods for this compound. Traditional chemical synthesis often relies on hazardous solvents, toxic reagents, and energy-intensive processes.

Future research should aim to:

Utilize Greener Solvents: Replace conventional organic solvents with eco-friendly alternatives, such as bio-based solvents derived from natural products like fruit juices or peel extracts. nih.govresearchgate.net

Improve Atom Economy: Design synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste.

Increase Energy Efficiency: Develop synthetic methods that can be performed at ambient temperature and pressure to reduce energy consumption.

Use Safer Reagents: Substitute hazardous reagents with safer alternatives wherever possible.

By incorporating green chemistry principles from the outset, the environmental impact of producing this compound for research and potential commercialization can be significantly minimized.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-amino-1MQ |

| Flupirtine |

| Retigabine |

| N-cyanomethyl-2-chloroisonicotinamide |

| N-methyl-2-chloroisonicotinamide |

| N-propargyl-2-chloroisonicotinamide |

| Nicotinamide |

| Salicylic Acid |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.